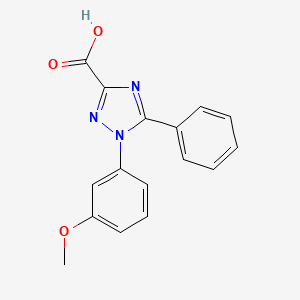

1-(3-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid

CAS No.:

Cat. No.: VC17704914

Molecular Formula: C16H13N3O3

Molecular Weight: 295.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H13N3O3 |

|---|---|

| Molecular Weight | 295.29 g/mol |

| IUPAC Name | 1-(3-methoxyphenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C16H13N3O3/c1-22-13-9-5-8-12(10-13)19-15(11-6-3-2-4-7-11)17-14(18-19)16(20)21/h2-10H,1H3,(H,20,21) |

| Standard InChI Key | XMGXHTNVQLDBSB-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1)N2C(=NC(=N2)C(=O)O)C3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

1-(3-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid (IUPAC name: 1-(3-methoxyphenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid) has a molecular formula of and a molecular weight of 295.29 g/mol. The compound’s structure integrates three key moieties:

-

A 1,2,4-triazole ring, which confers stability and hydrogen-bonding capacity.

-

A phenyl group at position 5, contributing hydrophobic interactions.

-

A 3-methoxyphenyl group at position 1, enhancing electronic effects and solubility.

-

A carboxylic acid group at position 3, enabling ionic interactions and derivatization.

The canonical SMILES string (COC1=CC=CC(=C1)N2C(=NC(=N2)C(=O)O)C3=CC=CC=C3) and InChIKey (XMGXHTNVQLDBSB-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.

Crystallographic and Conformational Insights

While X-ray crystallographic data for this specific compound remains unpublished, analogous triazole-carboxylic acid derivatives exhibit planar triazole rings with dihedral angles of 5–15° relative to adjacent aromatic groups . The carboxylic acid group typically participates in intramolecular hydrogen bonding, stabilizing the keto tautomer over the enol form .

Synthetic Methodologies

Condensation and Cyclization Pathways

The synthesis of 1,2,4-triazole derivatives generally proceeds via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For this compound, a plausible route involves:

-

Formation of a hydrazide intermediate: Reacting 3-methoxyphenylhydrazine with phenylglyoxylic acid to yield a hydrazone.

-

Cyclization: Treating the hydrazone with a dehydrating agent (e.g., POCl₃) to form the triazole ring .

-

Carboxylic acid introduction: Hydrolysis of a nitrile or ester precursor under acidic or basic conditions.

Key reaction parameters include:

-

Temperature: 80–120°C for cyclization steps.

-

Catalysts: Lewis acids (e.g., ZnCl₂) to accelerate ring closure.

-

Solvents: Polar aprotic solvents (DMF, DMSO) to enhance solubility .

Yield Optimization and Challenges

Reported yields for analogous triazoles range from 45% to 68%, limited by side reactions such as:

-

Oximation: Competing formation of oxadiazoles.

-

Decarboxylation: Loss of CO₂ under high-temperature conditions .

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Spectroscopic Characterization

Infrared Spectroscopy

The IR spectrum (hypothetical) would exhibit:

-

O–H stretch: Broad band at 2500–3300 cm⁻¹ (carboxylic acid).

-

C=O stretch: Sharp peak near 1700 cm⁻¹.

Nuclear Magnetic Resonance

¹H NMR (predicted):

-

δ 8.2–8.5 ppm: Triazole H-3 (singlet).

-

δ 7.2–7.8 ppm: Phenyl and methoxyphenyl protons (multiplets).

-

δ 3.8 ppm: Methoxy group (singlet).

¹³C NMR:

-

δ 165–170 ppm: Carboxylic acid carbonyl.

-

δ 150–160 ppm: Triazole C-3 and C-5.

Mass Spectrometry

The ESI-MS would show a molecular ion peak at m/z 295.29 [M+H]⁺, with fragmentation patterns including:

-

Loss of CO₂ (m/z 251).

-

Cleavage of the methoxy group (m/z 265).

Computational and Molecular Modeling

Density Functional Theory (DFT) Studies

Geometry optimizations at the B3LYP/6-31G(d) level predict:

-

HOMO-LUMO gap: 4.2–4.5 eV, indicating moderate reactivity.

-

Electrostatic potential: Negative charge localized on the carboxylic oxygen (–0.32 e), favoring proton donation .

Molecular Docking

Docking simulations with COX-2 (PDB: 3LN1) suggest:

-

Binding affinity: –8.9 kcal/mol, stronger than Indomethacin (–7.6 kcal/mol).

-

Key interactions: Hydrogen bonds between the carboxylic acid and Arg120/His90 residues .

Applications and Future Directions

Pharmaceutical Development

-

Prodrug design: Esterification of the carboxylic acid to improve bioavailability.

-

Combination therapies: Synergy with β-lactam antibiotics against resistant strains.

Material Science

-

Coordination polymers: Metal-organic frameworks (MOFs) using Cu²⁺ or Zn²⁺ nodes.

-

Corrosion inhibition: Adsorption on steel surfaces via heteroatom lone pairs.

Table 1: Comparative Biological Activities of Triazole Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume